molecular formula C17H17N5O3S B2778444 Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 877815-64-0

Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B2778444
CAS RN: 877815-64-0
M. Wt: 371.42
InChI Key: ZTHOVQXCGSSVHW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl ester, a pyrrole ring, a 1,2,4-triazole ring, and a sulfanyl group . These functional groups suggest that the compound could have interesting chemical and biological properties. For example, pyrrole and 1,2,4-triazole rings are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry are often used to confirm the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. For example, the ester group could undergo hydrolysis, the pyrrole ring might participate in electrophilic substitution reactions, and the triazole ring could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester group and the aromatic rings might affect its solubility, and the presence of the sulfanyl group could influence its reactivity .

Scientific Research Applications

Cancer Research

Compounds with the 1,2,4-triazole moiety have shown promise in cancer research due to their selectivity against cancer cell lines. The presence of the pyrrol-1-yl-1,2,4-triazol-3-yl group in the compound suggests potential applications in the design and synthesis of novel anticancer agents .

Antimicrobial Potential

Derivatives of 1,2,4-triazole, such as the one , have demonstrated good antimicrobial properties. This compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial drugs .

properties

IUPAC Name

ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-25-16(24)13-5-7-14(8-6-13)19-15(23)11-26-17-20-18-12-22(17)21-9-3-4-10-21/h3-10,12H,2,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHOVQXCGSSVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

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